molecular formula C23H26N2O3S B3292481 2-{3-[(2-METHYLPHENYL)METHANESULFONYL]-1H-INDOL-1-YL}-1-(PIPERIDIN-1-YL)ETHAN-1-ONE CAS No. 878058-07-2

2-{3-[(2-METHYLPHENYL)METHANESULFONYL]-1H-INDOL-1-YL}-1-(PIPERIDIN-1-YL)ETHAN-1-ONE

Cat. No.: B3292481
CAS No.: 878058-07-2
M. Wt: 410.5 g/mol
InChI Key: KZHDQNMVEMPGJN-UHFFFAOYSA-N
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Description

2-{3-[(2-METHYLPHENYL)METHANESULFONYL]-1H-INDOL-1-YL}-1-(PIPERIDIN-1-YL)ETHAN-1-ONE is a complex organic compound that features an indole core, a piperidine ring, and a methanesulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-[(2-METHYLPHENYL)METHANESULFONYL]-1H-INDOL-1-YL}-1-(PIPERIDIN-1-YL)ETHAN-1-ONE typically involves multiple steps, starting with the preparation of the indole core. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions to form the indole ring. The methanesulfonyl group can be introduced via sulfonylation using methanesulfonyl chloride in the presence of a base such as pyridine. The final step involves the attachment of the piperidine ring through a nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-throughput screening techniques to identify the best catalysts and solvents, as well as scaling up the reaction in continuous flow reactors to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole core, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the methanesulfonyl group, converting it to a sulfide or sulfoxide.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of indole-3-carboxylic acid derivatives, while reduction can yield sulfides or sulfoxides.

Scientific Research Applications

2-{3-[(2-METHYLPHENYL)METHANESULFONYL]-1H-INDOL-1-YL}-1-(PIPERIDIN-1-YL)ETHAN-1-ONE has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: The compound’s structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.

    Medicine: Its potential therapeutic properties are being explored, particularly in the development of new drugs for treating diseases such as cancer and neurological disorders.

    Industry: The compound is used in the production of specialty chemicals and advanced materials, including polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 2-{3-[(2-METHYLPHENYL)METHANESULFONYL]-1H-INDOL-1-YL}-1-(PIPERIDIN-1-YL)ETHAN-1-ONE involves its interaction with specific molecular targets. The indole core can bind to various receptors and enzymes, modulating their activity. The methanesulfonyl group can enhance the compound’s solubility and stability, while the piperidine ring can improve its binding affinity and selectivity. These interactions can lead to changes in cellular signaling pathways, ultimately affecting biological processes such as cell proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2-Methylphenyl)amino]-1-(piperidin-1-yl)ethan-1-one
  • 1-(4-amino-2-hydroxyphenyl)ethan-1-one
  • 1-[(2-Methylphenyl)carbonyl]piperidin-4-one
  • 1-(3,5-Dimethylphenyl)piperazin-2-one

Uniqueness

Compared to similar compounds, 2-{3-[(2-METHYLPHENYL)METHANESULFONYL]-1H-INDOL-1-YL}-1-(PIPERIDIN-1-YL)ETHAN-1-ONE stands out due to its unique combination of functional groups. The presence of the methanesulfonyl group provides additional reactivity and solubility, while the indole core offers a versatile scaffold for further modifications. The piperidine ring enhances the compound’s pharmacokinetic properties, making it a valuable candidate for drug development .

Properties

IUPAC Name

2-[3-[(2-methylphenyl)methylsulfonyl]indol-1-yl]-1-piperidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O3S/c1-18-9-3-4-10-19(18)17-29(27,28)22-15-25(21-12-6-5-11-20(21)22)16-23(26)24-13-7-2-8-14-24/h3-6,9-12,15H,2,7-8,13-14,16-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZHDQNMVEMPGJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-{3-[(2-METHYLPHENYL)METHANESULFONYL]-1H-INDOL-1-YL}-1-(PIPERIDIN-1-YL)ETHAN-1-ONE
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2-{3-[(2-METHYLPHENYL)METHANESULFONYL]-1H-INDOL-1-YL}-1-(PIPERIDIN-1-YL)ETHAN-1-ONE
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2-{3-[(2-METHYLPHENYL)METHANESULFONYL]-1H-INDOL-1-YL}-1-(PIPERIDIN-1-YL)ETHAN-1-ONE
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2-{3-[(2-METHYLPHENYL)METHANESULFONYL]-1H-INDOL-1-YL}-1-(PIPERIDIN-1-YL)ETHAN-1-ONE
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2-{3-[(2-METHYLPHENYL)METHANESULFONYL]-1H-INDOL-1-YL}-1-(PIPERIDIN-1-YL)ETHAN-1-ONE
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2-{3-[(2-METHYLPHENYL)METHANESULFONYL]-1H-INDOL-1-YL}-1-(PIPERIDIN-1-YL)ETHAN-1-ONE

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